N-(2-amino-4-methoxyphenyl)propanamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(2-amino-4-methoxyphenyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-3-10(13)12-9-5-4-7(14-2)6-8(9)11/h4-6H,3,11H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGJJWAQBSFELGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C=C(C=C1)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30588285 | |
| Record name | N-(2-Amino-4-methoxyphenyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30588285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67169-89-5 | |
| Record name | N-(2-Amino-4-methoxyphenyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30588285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Preparation of N 2 Amino 4 Methoxyphenyl Propanamide and Its Core Structure
Established Synthetic Pathways to N-(2-amino-4-methoxyphenyl)propanamide
The formation of the propanamide linkage is a critical step, achieved by creating an amide bond between a primary amine and a propanoyl group source. Several classical methods are applicable. A common approach involves the reaction of a nucleophilic amine with an activated carboxylic acid derivative, such as an acyl chloride or acid anhydride. For instance, propanoyl chloride can react directly with an amine, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct.
Alternatively, direct condensation between propanoic acid and an amine can be facilitated by coupling agents. Reagents like 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI), often used with an additive such as 4-dimethylaminopyridine (B28879) (DMAP), activate the carboxylic acid for nucleophilic attack by the amine. chemicalbook.com While effective, these methods often require stoichiometric amounts of coupling agents, which can complicate purification and generate significant waste. sigmaaldrich.com Another established, though less direct, method is the aminolysis of a propyl ester, which can be catalyzed by acid or base. google.com
| Amidation Method | Propanoylating Agent | Typical Conditions/Additives | Advantages | Disadvantages |
|---|---|---|---|---|
| Acyl Chloride Reaction | Propanoyl chloride | Base (e.g., Pyridine, Triethylamine) | High reactivity, fast reaction | Moisture sensitive, generates HCl |
| Acid Anhydride Reaction | Propanoic anhydride | Often requires heat or catalyst | Less moisture sensitive than acyl chlorides | Slower reaction, may require forcing conditions |
| Coupling Agent Condensation | Propanoic acid | Coupling agent (e.g., EDCI, DCC), Additive (e.g., DMAP) | Milder conditions, high yield | Generates stoichiometric byproducts, cost |
| Ester Aminolysis | Propyl ester (e.g., Methyl propanoate) | Acid or base catalysis, heat | Utilizes stable starting materials | Often requires high temperatures and long reaction times |
The core of the target molecule is the 4-methoxy-1,2-phenylenediamine backbone. Its synthesis requires regioselective control over the placement of substituents on the benzene (B151609) ring. A common and effective strategy begins with a commercially available precursor, such as 4-methoxy-2-nitroaniline (B140478). The synthesis of this precursor itself can start from even simpler materials like p-nitroanisole, involving a sequence of protection, nitration, and reduction steps to ensure the correct isomer is formed. chemicalbook.com
A key step is the reduction of the nitro group of 4-methoxy-2-nitroaniline to form 4-methoxy-1,2-phenylenediamine. Catalytic hydrogenation is a highly efficient method for this transformation, typically employing a catalyst such as palladium on activated carbon (Pd/C) under a hydrogen atmosphere. chemicalbook.combeilstein-journals.org This reaction is generally clean and high-yielding.
Once 4-methoxy-1,2-phenylenediamine is obtained, the final step is a selective propanoylation. The two amino groups in this intermediate are electronically distinct. The amino group at position 1 is para to the electron-donating methoxy (B1213986) group, making it more nucleophilic than the amino group at position 2, which is meta to the methoxy group. This difference in reactivity allows for the regioselective acylation at the more nucleophilic C1-amine under controlled conditions, yielding the desired this compound product.
Novel and Sustainable Approaches in Propanamide Synthesis
Reflecting a broader shift in chemical manufacturing, recent research has focused on developing more efficient, safer, and environmentally benign methods for amide synthesis. These approaches aim to reduce waste, avoid harsh reagents, and lower energy consumption.
Direct catalytic amidation, which avoids the need for stoichiometric activating agents, is a cornerstone of green amide synthesis. sigmaaldrich.com Various catalytic systems have been developed to facilitate the direct condensation of carboxylic acids and amines.
Boron-Based Catalysts : Boronic acids and other boron-containing reagents have proven to be effective catalysts for direct amidation. chemicalbook.com These reactions typically proceed by activating the carboxylic acid, but often require the removal of water, for example, by azeotropic reflux. chemicalbook.com
Enzymatic Catalysis : Biocatalysts, particularly lipases like Candida antarctica lipase (B570770) B (CALB), offer a highly sustainable route for amide bond formation. researchgate.net These enzymatic reactions can be performed in greener solvents, proceed with high specificity, and eliminate the need for harsh reagents or intensive purification, generating fewer by-products. researchgate.net
Cooperative Catalysis : Advanced systems using cooperative catalysts, such as a combination of a scandium-based Lewis acid and a nitrogen-based Brønsted base, can deprotonate even weakly acidic amide N-H bonds under neutral conditions, allowing for subsequent reactions. amerigoscientific.com
| Catalytic System | Example Catalyst | Key Features | Reference |
|---|---|---|---|
| Boron-Mediated | Boronic Acids, B(OCH₂CF₃)₃ | Effective for direct amidation; often requires water removal. | chemicalbook.com |
| Enzymatic | Candida antarctica lipase B (CALB) | Highly specific, mild conditions, uses green solvents, reduces waste. | researchgate.net |
| Fluorinated Alcohols | 2,2,2-trifluoroethanol | Acts as a mediator to facilitate condensation of unactivated esters and amines. | google.com |
| Cooperative Catalysis | Sc(OTf)₃ and Et₃N | Dual activation allows reactions under mild, pH-neutral conditions. | amerigoscientific.com |
Microwave-assisted organic synthesis has emerged as a powerful technology for accelerating chemical reactions. nih.gov For the synthesis of propanamides and other amides, microwave irradiation offers several advantages over conventional heating. By directly coupling with the polar molecules in the reaction mixture, microwaves provide rapid and uniform heating, which can dramatically reduce reaction times from hours to minutes. bohrium.comresearchgate.net This increased efficiency often leads to higher product yields and improved purity by minimizing the formation of by-products that can result from prolonged exposure to high temperatures. bohrium.com Furthermore, microwave-assisted synthesis can enable reactions under solvent-free conditions, contributing to a greener chemical process. bohrium.comresearchgate.net
| Parameter | Conventional Heating | Microwave-Assisted Heating |
|---|---|---|
| Heating Mechanism | Conduction and convection (indirect) | Direct energy coupling with polar molecules |
| Reaction Time | Hours | Minutes |
| Temperature Control | Less precise, potential for hotspots | Precise and uniform |
| Yields | Often lower | Often higher |
| Energy Efficiency | Lower | Higher |
The principles of green chemistry provide a framework for designing safer and more sustainable chemical processes, which is highly relevant to the synthesis of propanamides. Key applications include:
Atom Economy : Designing reactions, such as direct catalytic amidations, that maximize the incorporation of all starting materials into the final product, thus minimizing waste.
Use of Catalysis : Employing catalytic reagents in small amounts instead of stoichiometric reagents reduces waste and allows for milder reaction conditions. sigmaaldrich.com Enzymes are particularly effective in this regard. researchgate.net
Safer Solvents and Auxiliaries : The development of reactions that use less hazardous solvents (e.g., water, cyclopentyl methyl ether) or proceed under solvent-free conditions reduces environmental impact and operational hazards. researchgate.net
Energy Efficiency : Utilizing methods like microwave-assisted synthesis that reduce reaction times and energy consumption aligns with the goal of making chemical processes more sustainable. nih.govbohrium.com
Waste Prevention : By improving reaction selectivity and yield, novel synthetic methods inherently prevent the generation of waste that would require treatment and disposal. Electrosynthesis is another emerging green route that can minimize reagent-based waste.
By integrating these principles, the synthesis of this compound and related compounds can be shifted towards more economically and environmentally sustainable pathways.
Chemistry of Key Precursors and Intermediates in Compound Assembly
The construction of this compound hinges on the synthesis and reaction of two primary intermediates: 4-methoxy-2-nitroaniline and 4-methoxy-o-phenylenediamine . The chemistry of these precursors is foundational to achieving the desired final product with high purity and yield.
Synthesis of 4-Methoxy-2-nitroaniline
4-Methoxy-2-nitroaniline serves as a crucial starting material, containing the methoxy group and a nitro group that will later be reduced to an amine. Several synthetic routes to this intermediate have been reported.
One common and established method involves the nitration of p-acetaniside (N-(4-methoxyphenyl)acetamide), which is derived from the acetylation of p-anisidine. The acetyl group serves to protect the amino group and direct the incoming nitro group to the ortho position. The resulting 2-nitro-4-methoxyacetanilide is then hydrolyzed to yield 4-methoxy-2-nitroaniline. chemicalbook.com The hydrolysis can be achieved using reagents such as alcoholic potassium hydroxide (B78521) or acids. chemicalbook.com
Another synthetic strategy involves the use of N-benzenesulfonyl-4-methoxyaniline, which is reacted with copper nitrate (B79036) trihydrate in the presence of pyridine to yield N-benzenesulfonyl-4-methoxy-2-nitroaniline. Subsequent removal of the benzenesulfonyl protecting group with p-toluenesulfonic acid affords 4-methoxy-2-nitroaniline. nih.gov This method is noted for its mild reaction conditions and reduced environmental impact compared to traditional nitration methods. nih.gov
Table 1: Properties of 4-Methoxy-2-nitroaniline
| Property | Value | Reference(s) |
|---|---|---|
| Molecular Formula | C₇H₈N₂O₃ | nanomedicine-rj.com |
| Molecular Weight | 168.15 g/mol | nanomedicine-rj.com |
| Appearance | - | - |
| CAS Number | 96-96-8 | nanomedicine-rj.com |
Synthesis of 4-Methoxy-o-phenylenediamine
The pivotal intermediate, 4-methoxy-o-phenylenediamine (also known as 3,4-diaminoanisole (B141616) or 4-methoxy-1,2-benzenediamine), is prepared by the reduction of the nitro group of 4-methoxy-2-nitroaniline. This transformation is a critical step, as it generates the second amino group required for the final product.
A widely used method for this reduction is catalytic hydrogenation. For instance, 4-methoxy-2-nitroaniline can be hydrogenated in ethanol (B145695) using a 10% palladium on activated carbon catalyst under hydrogen pressure. chemicalbook.com This method is highly efficient, often resulting in near-quantitative yields of the desired diamine. chemicalbook.com Alternative reduction systems, such as iron powder in the presence of an acid or hydrazine (B178648) hydrate (B1144303) with a catalyst, have also been employed. One specific procedure involves heating 4-methoxy-2-nitroaniline with iron powder and ammonium (B1175870) chloride in an ethanol/water mixture. echemi.com Another approach utilizes a Raney Nickel catalyst under hydrogen pressure at elevated temperatures.
The resulting 4-methoxy-o-phenylenediamine is an important building block in the synthesis of various heterocyclic compounds and is known to be soluble in solvents like dimethyl sulfoxide (B87167) and methanol. fishersci.comscbt.com It is also noted to be sensitive to air and hygroscopic. fishersci.com
Table 2: Properties of 4-Methoxy-o-phenylenediamine
| Property | Value | Reference(s) |
|---|---|---|
| Molecular Formula | C₇H₁₀N₂O | nih.gov |
| Molecular Weight | 138.17 g/mol | nih.gov |
| Appearance | Dark purple oil / Dark brownish-black solid | chemicalbook.comechemi.com |
| Melting Point | 46-50 °C | fishersci.com |
| CAS Number | 102-51-2 | nih.gov |
Acylation to this compound
The final step in the synthesis is the selective acylation of 4-methoxy-o-phenylenediamine with a propanoylating agent, such as propanoyl chloride or propanoic anhydride. This reaction introduces the propanamide group to form the target compound.
The key challenge in this step is to achieve mono-acylation at the desired amino group. The two amino groups in 4-methoxy-o-phenylenediamine have different reactivities. The amino group at the 1-position is ortho to the methoxy group, while the amino group at the 2-position is meta. The relative nucleophilicity of these two amino groups will influence the site of acylation.
The reaction is typically carried out by treating a solution of 4-methoxy-o-phenylenediamine with the acylating agent in an appropriate solvent, often in the presence of a base to neutralize the hydrogen chloride byproduct when using propanoyl chloride. The reaction of aniline (B41778) with propanoyl chloride, for example, proceeds via a nucleophilic acyl substitution mechanism. researchgate.net Controlling the stoichiometry of the reactants and the reaction temperature is crucial to favor the formation of the mono-acylated product and minimize the formation of the di-acylated byproduct.
Chemical Reactivity and Transformations of N 2 Amino 4 Methoxyphenyl Propanamide
Reactions Involving the Amide Linkage and Its Derivatives
The propanamide functional group is a central feature of the molecule, and its reactivity is characteristic of secondary amides.
Hydrolysis: The amide bond can be cleaved through hydrolysis under both acidic and basic conditions to yield 4-methoxy-1,2-phenylenediamine and propanoic acid. This reaction typically requires heating. nih.govnih.gov Under acidic conditions, the carbonyl oxygen is protonated, rendering the carbonyl carbon more susceptible to nucleophilic attack by water. In basic conditions, a direct nucleophilic attack by a hydroxide (B78521) ion on the carbonyl carbon initiates the cleavage. nih.gov The stability of the amide bond is significant, and vigorous conditions, such as refluxing with strong acids (e.g., 6 N HCl) or bases (e.g., concentrated NaOH), are often necessary to achieve complete hydrolysis. icrc.ac.irgoogle.com
Reduction: The amide can be reduced to the corresponding secondary amine, N1-(4-methoxyphenyl)propane-1,2-diamine. This transformation is typically accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous etheral solvent such as diethyl ether or tetrahydrofuran (B95107) (THF). ucalgary.caresearchgate.netquora.commasterorganicchemistry.commdpi.com Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce amides. researchgate.netmasterorganicchemistry.com The mechanism involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the elimination of an aluminate-oxygen species to form an iminium ion intermediate, which is then further reduced to the amine. ucalgary.cayoutube.comyoutube.com

| Reaction | Reagents and Conditions | Product | Reference(s) |
| Hydrolysis | HCl (aq) or NaOH (aq), heat | 4-Methoxy-1,2-phenylenediamine and Propanoic acid | nih.govnih.gov |
| Reduction | 1. LiAlH₄, THF/ether; 2. H₂O workup | N1-(4-methoxyphenyl)propane-1,2-diamine | ucalgary.caresearchgate.netquora.commasterorganicchemistry.com |
Transformations and Derivatizations of the Amino Group
The primary aromatic amino group is a key site for various chemical modifications, including acylation and diazotization.
N-Acylation: The amino group can readily undergo acylation with acylating agents like acid chlorides or anhydrides in the presence of a base to form the corresponding N,N'-diacylated derivative. For instance, reaction with acetyl chloride would yield N-(2-acetamido-4-methoxyphenyl)propanamide. This reaction is a standard transformation for primary amines. capes.gov.brarkat-usa.orgresearchgate.net
Diazotization: The primary amino group can be converted into a diazonium salt upon treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0-5 °C). icrc.ac.irorganic-chemistry.org The resulting diazonium salt, N-(2-diazonium-4-methoxyphenyl)propanamide chloride, is a versatile intermediate. It can undergo various Sandmeyer-type reactions to introduce a wide range of substituents (e.g., -Cl, -Br, -CN, -OH) onto the aromatic ring, or it can be used in azo coupling reactions. icrc.ac.ir The stability of such diazonium salts is often a concern, and they are typically used immediately in subsequent reactions. google.comnih.gov
| Reaction | Reagents and Conditions | Intermediate/Product | Reference(s) |
| N-Acylation | Acetyl chloride, pyridine (B92270) | N-(2-acetamido-4-methoxyphenyl)propanamide | capes.gov.brarkat-usa.orgresearchgate.net |
| Diazotization | NaNO₂, HCl, 0-5 °C | N-(2-diazonium-4-methoxyphenyl)propanamide chloride | icrc.ac.irorganic-chemistry.org |
Reactivity of the Methoxyphenyl Moiety and Aromatic Functionalization
The methoxy (B1213986) group and the propanamido and amino substituents influence the reactivity of the benzene (B151609) ring towards electrophilic aromatic substitution.
Electrophilic Aromatic Substitution: The amino and methoxy groups are both strong activating, ortho-, para-directing groups, while the N-propanamido group is also activating and ortho-, para-directing. The combined effect of these groups strongly activates the aromatic ring towards electrophilic substitution. The positions ortho and para to the strongly activating amino and methoxy groups are particularly favored for substitution. Given the existing substitution pattern, the most likely positions for further electrophilic attack are C3 and C5. Steric hindrance may influence the regioselectivity of these reactions. ucalgary.cagoogle.comgoogle.com
Demethylation: The methoxy group can be cleaved to yield the corresponding phenol, N-(2-amino-4-hydroxyphenyl)propanamide. This demethylation can be achieved using strong acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃). In biological systems, O-demethylation is a common metabolic pathway often mediated by cytochrome P450 enzymes. nih.govnih.gov
| Reaction | Reagents and Conditions | Product | Reference(s) |
| Electrophilic Nitration | HNO₃, H₂SO₄ | Mixture of nitro-substituted derivatives | ucalgary.cagoogle.com |
| Demethylation | HBr or BBr₃ | N-(2-amino-4-hydroxyphenyl)propanamide | nih.govnih.gov |
Intramolecular Cyclization and Heterocyclic Ring-Forming Reactions from Propanamide Scaffolds
The ortho-diamine functionality, either present initially or formed in situ, makes N-(2-amino-4-methoxyphenyl)propanamide a valuable precursor for the synthesis of various heterocyclic compounds, most notably benzimidazoles and quinoxalines.
Benzimidazole (B57391) Formation: The 1,2-diamino functionality can condense with a variety of carbonyl compounds, such as aldehydes or carboxylic acids (or their derivatives), to form a benzimidazole ring system. For example, reaction with an aldehyde would first form a Schiff base with one of the amino groups, followed by intramolecular cyclization and subsequent aromatization to yield a 2-substituted benzimidazole. The specific product would be a derivative of N-(4-methoxy-1H-benzimidazol-2-yl)propanamide. Numerous catalytic systems, including both metal-based and green catalysts, have been developed to facilitate this transformation. nih.govniscpr.res.inpharmaffiliates.com
Quinoxaline (B1680401) Synthesis: Condensation of the ortho-phenylenediamine moiety with a 1,2-dicarbonyl compound, such as glyoxal (B1671930) or benzil, leads to the formation of a quinoxaline ring. chemtik.comnih.govresearchgate.netniscpr.res.inorganic-chemistry.orgsinfoochem.comwikipedia.orgresearchgate.net This reaction is a cornerstone in quinoxaline chemistry and can be performed under various conditions, including acidic or basic catalysis, and sometimes with the aid of microwave irradiation to accelerate the reaction. chemicalbook.comwikipedia.org The resulting product would feature the propanamido group as a substituent on the quinoxaline core.
Pictet-Spengler and Bischler-Napieralski Type Reactions: The structure of this compound and its derivatives also suggests the potential for intramolecular cyclization reactions like the Pictet-Spengler and Bischler-Napieralski reactions, which are powerful methods for constructing isoquinoline (B145761) and related heterocyclic scaffolds. nih.govmdpi.comyoutube.comwikipedia.orgresearchgate.netmdpi.comwikipedia.orgnist.govnih.govstackexchange.com
Pictet-Spengler Reaction: This reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone, typically under acidic conditions. nih.govmdpi.comyoutube.comwikipedia.orgmdpi.comnist.govnih.gov If the propanamide group were to be reduced to the corresponding amine, the resulting N-(2-amino-4-methoxyphenyl)propan-1-amine could potentially undergo a Pictet-Spengler reaction with an appropriate carbonyl compound.
Bischler-Napieralski Reaction: This reaction facilitates the cyclization of β-arylethylamides using a dehydrating agent like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) to form 3,4-dihydroisoquinolines. researchgate.netwikipedia.orgstackexchange.com The electron-rich nature of the methoxy-substituted ring would favor this type of electrophilic aromatic substitution. wikipedia.org
| Cyclization Reaction | Reactant(s) | Resulting Heterocycle | Reference(s) |
| Benzimidazole Synthesis | Aldehyde (R-CHO) | 2-R-N-(4-methoxy-1H-benzimidazol-yl)propanamide | nih.govniscpr.res.inpharmaffiliates.com |
| Quinoxaline Synthesis | 1,2-Dicarbonyl (R'-CO-CO-R'') | N-(2,3-R',R''-substituted-4-methoxyquinoxalin-yl)propanamide | chemtik.comorganic-chemistry.orgsinfoochem.comwikipedia.org |
| Bischler-Napieralski Type | Dehydrating agent (e.g., POCl₃) | Dihydroisoquinoline derivative | researchgate.netwikipedia.orgstackexchange.com |
| Pictet-Spengler Type | Post-reduction, Aldehyde/Ketone | Tetrahydroisoquinoline derivative | nih.govmdpi.comyoutube.comwikipedia.orgmdpi.comnist.govnih.gov |
Advanced Spectroscopic and Structural Elucidation Techniques for N 2 Amino 4 Methoxyphenyl Propanamide and Its Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is an unparalleled tool for probing the chemical environment of individual atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, chemists can deduce the molecular skeleton and the spatial relationships between atoms.
Proton NMR (¹H NMR) provides detailed information about the number, type, and connectivity of hydrogen atoms in a molecule. In a typical ¹H NMR spectrum of an N-acyl-substituted aminophenol derivative, distinct signals corresponding to aromatic protons, amine protons, amide protons, and aliphatic chain protons can be observed. For instance, in a related compound, N-(4-methoxyphenyl)pentanamide, the aromatic protons on the methoxyphenyl ring appear as doublets around δ 7.39 and δ 6.84 ppm. nih.gov The methoxy (B1213986) group protons typically present as a sharp singlet, as seen at δ 3.78 ppm for N-(4-methoxyphenyl)pentanamide. nih.gov The protons of the propanamide side chain would exhibit characteristic multiplets, with chemical shifts and splitting patterns dictated by their neighboring protons. The amide proton (NH) signal is often a broad singlet, and the amine (NH₂) protons would also appear, with their chemical shifts being sensitive to solvent and concentration.
Table 1: Representative ¹H NMR Spectral Data for Analogs of N-(2-amino-4-methoxyphenyl)propanamide
| Compound | Functional Group | Chemical Shift (δ) ppm | Multiplicity |
| N-(4-methoxyphenyl)pentanamide nih.gov | Aromatic H (H-2/H-6) | 7.39 | d |
| Aromatic H (H-3/H-5) | 6.84 | d | |
| Methoxy (OCH₃) | 3.78 | s | |
| Aliphatic (H-2') | 2.40 | t | |
| Aliphatic (H-3') | 1.62 | m | |
| Aliphatic (H-5') | 1.31 | m | |
| Aliphatic (H-6') | 0.90 | t | |
| N-(4-methoxyphenyl)picolinamide nih.gov | Amide (NH) | 9.92 | s |
| Aromatic H | 7.67-7.73 | m | |
| Aromatic H | 6.90-6.95 | m | |
| Methoxy (OCH₃) | 3.81 | s |
Note: 'd' denotes doublet, 't' denotes triplet, 'm' denotes multiplet, 's' denotes singlet. Data is for analogous structures and serves to illustrate expected signal regions.
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a map of the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal. The chemical shifts in a ¹³C NMR spectrum are indicative of the carbon's hybridization and its electronic environment. For this compound, one would expect to see signals for the carbonyl carbon of the amide group (typically in the δ 170-180 ppm range), aromatic carbons, the methoxy carbon (around δ 55 ppm), and the aliphatic carbons of the propanamide chain. nih.gov For example, the ¹³C NMR spectrum of N-(4-methoxyphenyl)pentanamide shows the carbonyl carbon at δ 171.7 ppm and the methoxy carbon at δ 55.6 ppm. nih.gov The carbons of the phenyl ring appear in the characteristic aromatic region between δ 114 and δ 157 ppm. nih.gov
Table 2: Representative ¹³C NMR Spectral Data for Analogs of this compound
| Compound | Carbon Atom | Chemical Shift (δ) ppm |
| N-(4-methoxyphenyl)pentanamide nih.gov | Carbonyl (C-1') | 171.7 |
| Aromatic (C-4) | 156.5 | |
| Aromatic (C-1) | 131.3 | |
| Aromatic (C-2/C-6) | 122.0 | |
| Aromatic (C-3/C-5) | 114.2 | |
| Methoxy (OCH₃) | 55.6 | |
| Aliphatic (C-2') | 37.5 | |
| Aliphatic (C-3') | 27.9 | |
| Aliphatic (C-4') | 22.6 | |
| Aliphatic (C-5') | 14.0 | |
| N-(4-methoxyphenyl)picolinamide nih.gov | Carbonyl | 161.86 |
| Aromatic | 156.52 | |
| Methoxy | 55.62 |
To definitively assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR experiments are indispensable.
COSY (Correlation Spectroscopy) reveals proton-proton couplings (¹H-¹H correlations), helping to trace the connectivity within spin systems, such as the protons of the propanamide chain and the arrangement of protons on the aromatic ring. sdsu.eduscience.gov
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Correlation) correlates directly bonded proton and carbon atoms (¹H-¹³C one-bond correlations). youtube.com This experiment is crucial for assigning the carbon signal corresponding to each protonated carbon.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and, through analysis of fragmentation patterns, offers valuable clues about its structure. For this compound (C₁₀H₁₄N₂O₂), the expected monoisotopic mass is approximately 194.1055 Da. uni.lu High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. semanticscholar.org
Upon ionization, the molecule can fragment in predictable ways. Common fragmentation pathways for such a molecule could include the loss of the propanoyl group, cleavage of the amide bond, or loss of the methoxy group. Analysis of these fragment ions helps to confirm the presence of the key functional groups and their arrangement in the molecule. nih.govnih.gov Predicted m/z values for common adducts include [M+H]⁺ at 195.11281 and [M+Na]⁺ at 217.09475. uni.lu
Table 3: Predicted Mass Spectrometry Data for this compound
| Adduct | Predicted m/z |
| [M+H]⁺ | 195.11281 |
| [M+Na]⁺ | 217.09475 |
| [M-H]⁻ | 193.09825 |
| [M+H-H₂O]⁺ | 177.10279 |
Source: PubChemLite. uni.lu
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be expected to show characteristic absorption bands for the various functional groups.
N-H Stretching: The amino (NH₂) and amide (N-H) groups will show stretching vibrations in the region of 3200-3500 cm⁻¹. The primary amine typically shows two bands (symmetric and asymmetric stretching), while the secondary amide shows a single band.
C=O Stretching: A strong absorption band corresponding to the carbonyl group of the amide (Amide I band) is expected around 1640-1680 cm⁻¹.
N-H Bending: The bending vibration of the N-H bond in the amide (Amide II band) typically appears around 1550-1640 cm⁻¹.
C-O Stretching: The C-O stretching of the methoxy ether group will produce a strong band, usually in the 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric) regions.
Aromatic C-H and C=C Stretching: Bands corresponding to the aromatic ring will be observed for C-H stretching (above 3000 cm⁻¹) and C=C ring stretching (in the 1450-1600 cm⁻¹ region).
For the related compound 2-amino-4,6-diphenylnicotinonitrile, characteristic N-H stretching bands were observed in the ranges of 3412–3487 cm⁻¹ and 3300–3368 cm⁻¹. mdpi.com
Table 4: Expected Infrared Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Amine/Amide | N-H stretch | 3200 - 3500 |
| Carbonyl (Amide) | C=O stretch (Amide I) | 1640 - 1680 |
| Amide | N-H bend (Amide II) | 1550 - 1640 |
| Aromatic Ring | C=C stretch | 1450 - 1600 |
| Ether (Aryl-O) | C-O stretch (asymmetric) | 1200 - 1275 |
| Ether (Alkyl-O) | C-O stretch (symmetric) | 1000 - 1075 |
X-ray Crystallography for Single-Crystal Structure Determination
While spectroscopic methods provide information about connectivity and through-bond or through-space relationships, X-ray crystallography offers the definitive, unambiguous three-dimensional structure of a molecule in the solid state, provided a suitable single crystal can be grown. This technique determines the precise spatial coordinates of each atom, revealing bond lengths, bond angles, and torsion angles.
For an analog, N-(4-methoxyphenyl)picolinamide, X-ray crystallography revealed that it crystallizes in the monoclinic space group P2₁/n. nih.gov The analysis showed that the non-hydrogen atoms were nearly coplanar and identified intramolecular hydrogen bonds that stabilize the molecular conformation. nih.gov A similar analysis for this compound would provide invaluable information on its molecular geometry, conformation, and the nature of its intermolecular interactions, such as hydrogen bonding involving the amino and amide groups, which dictate how the molecules pack together in a crystal lattice.
Chromatographic Methods for Purity Assessment and Separation (e.g., HPLC)
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for the purity assessment and separation of this compound and its analogs. The inherent versatility of HPLC allows for the development of robust methods capable of resolving the target compound from starting materials, by-products, and degradation products, which is critical for ensuring the quality and consistency of the final product.
The most common approach for the analysis of this compound and related aromatic amines is reversed-phase HPLC (RP-HPLC). This technique utilizes a non-polar stationary phase, typically a C18 or C8 bonded silica, and a polar mobile phase. The separation is driven by the hydrophobic interactions between the analyte and the stationary phase.
Method Development Considerations:
A typical HPLC method for the purity determination of this compound would involve the following considerations:
Column: A C18 column is a common first choice due to its strong hydrophobic retention, which is suitable for aromatic compounds. Column dimensions, particle size, and pore size are critical parameters that influence resolution, efficiency, and back pressure.
Mobile Phase: The mobile phase usually consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. The organic modifier is used to elute the compounds from the column, and its proportion in the mobile phase can be adjusted to optimize the separation (isocratic or gradient elution). The aqueous phase is often buffered to control the pH, which is crucial for compounds with ionizable functional groups like the primary amine in this compound. A slightly acidic to neutral pH is often employed to ensure consistent retention and good peak shape. For instance, a mobile phase composed of an acetonitrile and ammonium (B1175870) acetate (B1210297) solution is a viable option. nih.gov
Detection: UV detection is the most common mode for analyzing aromatic compounds due to the presence of chromophores. The detection wavelength should be set at the absorbance maximum of this compound to achieve the highest sensitivity. For related phenylenediamine derivatives, detection wavelengths around 210 nm to 255 nm have been utilized. nih.govsielc.com
Flow Rate and Injection Volume: These parameters are optimized to achieve a balance between analysis time, resolution, and sensitivity. A typical flow rate for analytical HPLC is around 1.0 mL/min. sielc.com
Purity Assessment and Separation of Analogs:
HPLC is instrumental in separating this compound from structurally similar analogs and potential impurities. For instance, isomers of the parent phenylenediamine or propanamide derivatives can be effectively resolved by carefully optimizing the mobile phase composition and column chemistry. In cases where isomers are difficult to separate, the use of ion-pairing reagents in the mobile phase can enhance resolution by forming ion pairs with the charged amine groups, thereby altering their retention characteristics.
For chiral analogs of this compound, such as (R)- or (S)-enantiomers, chiral HPLC is the method of choice. This can be achieved either by using a chiral stationary phase (CSP) or by derivatizing the enantiomers with a chiral reagent to form diastereomers that can be separated on a standard achiral column.
Illustrative HPLC Method Parameters:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
This table represents a starting point for method development, and further optimization would be required to achieve the desired separation and sensitivity for a specific sample matrix.
Theoretical and Computational Investigations of N 2 Amino 4 Methoxyphenyl Propanamide
Quantum Chemical Calculations for Electronic Structure and Molecular Stability
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental tools for understanding the intrinsic properties of a molecule at the electronic level. indexcopernicus.comnih.gov These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule, providing deep insights into its structure and stability.
For N-(2-amino-4-methoxyphenyl)propanamide, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be performed to optimize the molecule's geometry to its lowest energy state. mdpi.com From this optimized structure, key electronic properties can be derived. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between these frontier orbitals (the HOMO-LUMO gap) is a critical indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap generally suggests higher reactivity. nih.govmdpi.com
Analysis of the electron distribution would reveal that the HOMO is likely localized on the electron-rich phenyl ring, specifically with significant contributions from the amino group and the methoxy (B1213986) group's oxygen atom, which are strong electron-donating groups. The LUMO would likely be distributed over the propanamide moiety and the aromatic ring. Other quantum chemical descriptors such as ionization potential, electron affinity, and global hardness would also be calculated to build a comprehensive profile of the molecule's stability. mdpi.com
Table 1: Predicted Quantum Chemical Properties of this compound
This interactive table presents theoretical values for the key electronic properties of the compound, as would be predicted by DFT calculations. These values are estimated based on typical results for similar aromatic amide structures.
| Property | Predicted Value | Significance |
| HOMO Energy | -5.8 eV | Indicates the energy of the outermost electrons; related to the molecule's potential as an electron donor. |
| LUMO Energy | -0.9 eV | Indicates the energy of the lowest-energy empty orbital; related to the molecule's potential as an electron acceptor. |
| HOMO-LUMO Gap (ΔE) | 4.9 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. nih.gov |
| Ionization Potential | 6.5 eV | The energy required to remove an electron; a measure of resistance to oxidation. |
| Electron Affinity | 1.2 eV | The energy released upon adding an electron; a measure of the ability to be reduced. |
| Global Hardness (η) | 2.45 eV | A measure of resistance to change in electron distribution; calculated from the HOMO-LUMO gap. |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
This compound possesses several rotatable bonds, specifically around the amide linkage and the connection to the phenyl ring. This flexibility means the molecule can exist in various three-dimensional shapes, or conformations. Molecular Dynamics (MD) simulations are a powerful computational technique used to explore this conformational landscape. nih.govnih.gov
An MD simulation models the movement of every atom in the molecule over time by solving Newton's equations of motion. nih.gov To perform such a simulation, the molecule would be placed in a simulated environment, such as a box of water molecules, to mimic solution-phase conditions. The simulation, typically run for nanoseconds to microseconds, generates a trajectory that maps the molecule's dynamic behavior. ijbiotech.commdpi.com
Analysis of this trajectory allows for the identification of the most stable, low-energy conformations. These are the shapes the molecule is most likely to adopt. Key dihedral angles, such as the C-C-N-C angle of the amide bond and the C-C-N-H angle of the amino group, would be monitored to characterize these conformers. Furthermore, MD simulations provide detailed information on intermolecular interactions. For this compound, this would primarily involve studying the hydrogen bonds formed between the amino (-NH2) and amide (N-H) protons (as donors) and the carbonyl oxygen (C=O) and methoxy oxygen (as acceptors) with surrounding water molecules. researchgate.net The stability and lifetime of these hydrogen bonds are critical to understanding the molecule's solubility and behavior in an aqueous environment.
Table 2: Hypothetical Major Conformers of this compound from MD Simulation
This interactive table shows a hypothetical set of stable conformers, their defining dihedral angles, and their predicted relative energies. The conformer with the lowest energy is the most stable.
| Conformer ID | Dihedral Angle ϕ (CAr-CAr-N-CAmide) | Dihedral Angle ψ (HAmine-N-CAr-CAr) | Relative Energy (kcal/mol) | Key Features |
| Conf-1 | ~30° | ~0° | 0.00 | Global minimum; Amide group is slightly twisted out of the plane of the phenyl ring. Amine group is planar with the ring. |
| Conf-2 | ~150° | ~0° | +1.2 | Local minimum; Amide group is rotated significantly relative to the phenyl ring. |
| Conf-3 | ~35° | ~90° | +2.5 | Higher energy; Amino group is twisted, disrupting conjugation with the ring, possibly due to steric interactions. |
In Silico Prediction of Chemical Reactivity and Reaction Pathways
Computational methods can predict which parts of a molecule are most likely to participate in chemical reactions. For aromatic amines like this compound, a key concern is their potential metabolic activation into reactive intermediates. nih.gov One established computational approach involves the "nitrenium hypothesis," which suggests that the metabolic N-hydroxylation of an aromatic amine, followed by the loss of a hydroxide (B78521) ion, generates a highly reactive nitrenium ion. The stability of this cation is correlated with mutagenic potential. nih.govresearchgate.net Quantum chemical calculations can compute the energy required to form this nitrenium ion, providing a quantitative estimate of its potential to be a reactive species.
Furthermore, local reactivity descriptors derived from DFT, such as Fukui functions, can pinpoint the most reactive atoms in the molecule. These functions indicate how the electron density changes upon the addition or removal of an electron, highlighting sites susceptible to electrophilic or nucleophilic attack. For this compound, the primary amino group (-NH2) and specific carbons on the electron-rich aromatic ring would be predicted as the most likely sites for electrophilic attack. The amide carbonyl oxygen would be a primary site for nucleophilic interaction (e.g., protonation).
These predictions are invaluable for understanding potential metabolic pathways or designing synthetic routes. For instance, in an acylation reaction, these calculations could predict whether acylation is more likely to occur at the primary amino group or the amide nitrogen. acs.orggoogle.com
Table 3: Predicted Atomic Sites of Reactivity
This interactive table lists the atoms in the molecule predicted to be most reactive toward different types of chemical attack, based on theoretical local reactivity descriptors.
| Atom/Site | Type of Predicted Reactivity | Computational Basis |
| Nitrogen (of NH2 group) | Nucleophilic / Site of Oxidation | High HOMO coefficient; High Fukui function for electrophilic attack. |
| Carbon-5 (ortho to Amino) | Electrophilic Substitution | High negative charge; High HOMO coefficient. |
| Carbon-3 (ortho to Methoxy) | Electrophilic Substitution | Moderate negative charge; Moderate HOMO coefficient. |
| Oxygen (of C=O group) | Nucleophilic / H-bond Acceptor | High negative charge; High Fukui function for nucleophilic attack. |
Derivatization and Analog Design for Specific Chemical Applications of N 2 Amino 4 Methoxyphenyl Propanamide
Synthesis of Novel Heterocyclic Systems Incorporating the Propanamide Moiety
The ortho-diamine-like arrangement of the aromatic amine and the amide nitrogen in N-(2-amino-4-methoxyphenyl)propanamide makes it an ideal precursor for the synthesis of fused N-heterocyclic systems. The most prominent among these are quinazoline (B50416) and its derivatives, which are significant scaffolds in medicinal chemistry. nih.govmdpi.com
Various synthetic strategies can be employed to construct the quinazoline core from precursors analogous to this compound. These methods often involve the reaction of the primary amino group with a one-carbon (C1) electrophile, followed by cyclization and aromatization. For instance, metal-catalyzed dehydrogenative coupling reactions of 2-aminoaryl methanols with amides or nitriles provide an efficient, atom-economical route to quinazolines. nih.gov Similarly, iron-catalyzed C(sp³)-H oxidation and intramolecular C-N bond formation can be used to synthesize quinazolines from 2-alkylamino N-H ketimine derivatives. organic-chemistry.org
A general and adaptable method involves the acid-mediated [4+2] annulation between a 2-aminoaryl ketone (or a related derivative) and a cyanamide (B42294) to yield 2-aminoquinazolines. mdpi.com The amino group of this compound can react with various electrophiles to initiate cyclization, leading to a diverse range of substituted heterocycles. nih.govajol.info
The following table summarizes representative methods for the synthesis of quinazolines and other heterocycles from analogous precursors, highlighting the versatility of the core structure.
| Starting Material Type | Reagent/Catalyst System | Heterocyclic Product | Key Features | Ref. |
| 2-Aminoaryl Methanols & Nitriles | Mn(I) pincer complex | 2-Substituted Quinazolines | Acceptorless dehydrogenative annulation; tolerates diverse functional groups. | nih.gov |
| 2-Aminoaryl Ketones & N-Benzyl Cyanamides | Hydrochloric Acid | 2-Aminoquinazoline Derivatives | Acid-mediated [4+2] annulation; high yields and broad substrate scope. | mdpi.com |
| 2-Aminobenzonitriles, Aldehydes, Boronic Acids | Palladium Catalyst | Diverse Quinazolines | Three-component tandem reaction; tolerates bromo and iodo groups. | organic-chemistry.org |
| 2-Aminocarboxamides & 2-Formylbenzoic Acid | p-Toluenesulfonic acid (microwave) | Isoindolo[2,1-a]quinazolinones | Domino ring closure reaction. | nih.gov |
| 4-Bromoaniline & Diethyl Oxalate | Various (multi-step) | Benzimidazole (B57391), Benzoxazine, Oxadiazole | Multi-step synthesis to build carboxamide-bearing heterocycles. | ajol.info |
Beyond quinazolines, the propanamide moiety can be incorporated into other heterocyclic systems like 1,2,3-triazoles. This can be achieved through multi-step sequences, for example, by first introducing a propargyl group and then employing a "click" reaction (Huisgen cycloaddition) to form the triazole ring. nih.gov Such strategies enable the creation of complex, multi-ring systems with potential applications in materials science and medicinal chemistry. nih.govnih.gov
Strategies for Conjugation Chemistry and Integration into Advanced Chemical Architectures
The functional groups present in this compound serve as handles for conjugation, enabling its integration into larger and more complex molecular structures. The primary amino group is a potent nucleophile, suitable for forming amide or sulfonamide bonds, or for participating in C-N cross-coupling reactions.
One powerful strategy for integration involves converting the initial scaffold into a more reactive heterocyclic intermediate. For example, the synthesis of an isoindolo[2,1-a]quinazolinone derivative from an amino-amide precursor can be followed by a click reaction. nih.gov If an alkyne handle is incorporated into the molecule (e.g., by acylating the amino group with a propargyl-containing acid), it can readily undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with an azide-functionalized polymer, biomolecule, or material surface. This modular approach allows for the robust and specific attachment of the core structure to advanced architectures.
Copper-catalyzed reactions, such as the Ullmann N-arylation and aerobic oxidative C-H amination, are also pivotal for building complex conjugated systems. nih.gov These methods can forge new carbon-nitrogen bonds, linking the this compound core to other aromatic or heterocyclic units, thereby extending the electronic conjugation and modifying the material's properties.
The table below outlines potential conjugation strategies based on the functional groups of this compound.
| Functional Group | Conjugation Reaction | Resulting Linkage | Potential Application | Ref. |
| Primary Amine (-NH₂) | Acylation with Carboxylic Acid/Acyl Chloride | Amide Bond | Attachment to peptides, polymers, or functionalized surfaces. | ajol.info |
| Primary Amine (-NH₂) | Reaction with Isothiocyanate | Thiourea Linkage | Synthesis of complex heterocyclic derivatives. | nih.gov |
| Amine/Amide Core | Domino Reaction / Click Chemistry | 1,2,3-Triazole Ring | Modular integration into advanced macromolecular architectures. | nih.gov |
| Aromatic Ring | Ullmann N-Arylation / C-H Amination | C-N Bond (Biaryl Amine) | Synthesis of extended π-conjugated systems. | nih.gov |
Stereoselective Synthesis and Control in Derivative Generation
The parent compound, this compound, is achiral. However, stereocenters can be introduced into its derivatives to create enantiomerically pure compounds, which is often crucial for applications in pharmacology and materials science. Stereocontrol can be achieved through two primary strategies: asymmetric synthesis or chiral resolution of a racemic mixture.
Asymmetric Synthesis: This approach involves building the molecule from a chiral starting material or using a chiral catalyst or auxiliary to direct the formation of a specific stereoisomer. For instance, a chiral analog of the target molecule, such as (R)-5-(2-aminopropyl)-2-methoxybenzenesulphonamide, can be synthesized from D-alanine. google.com In this patented process, the stereocenter from the natural amino acid is preserved throughout a multi-step sequence that includes a Friedel-Crafts reaction and reduction, with care taken to avoid racemization. google.com This demonstrates that by starting with a chiral building block analogous to the propanamide side chain, one can generate optically pure derivatives.
Chiral Resolution: This method involves the synthesis of a racemic mixture of a chiral derivative, followed by the separation of the enantiomers.
Diastereomeric Salt Formation: A common industrial method is the reaction of a racemic amine with a chiral resolving agent, such as a derivative of tartaric acid, to form diastereomeric salts. google.com These salts have different solubilities and can be separated by fractional crystallization. The desired enantiomer is then recovered by treating the isolated salt with a base. This technique has been successfully used for the resolution of 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine, a structurally related amine. google.com
Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative tool for separating enantiomers. nih.gov For example, racemic mixtures of propranolol (B1214883) nitro-analogues have been resolved using a Kromasil 5-Amycoat column. nih.gov Molecular docking studies can complement experimental findings by elucidating the mechanisms of chiral recognition between the enantiomers and the chiral selector. nih.gov
The following table summarizes these approaches to achieving stereocontrol.
| Method | Description | Example Application | Key Advantage | Ref. |
| Asymmetric Synthesis | Use of a chiral precursor (e.g., D-alanine) to build a molecule with a defined stereocenter. | Synthesis of (R)-5-(2-aminopropyl)-2-methoxybenzenesulphonamide. | Direct formation of the desired enantiomer, avoiding loss of material. | google.com |
| Chiral Resolution (Salt Formation) | Reaction of a racemic amine with a chiral acid (e.g., tartaric acid derivative) to form separable diastereomeric salts. | Resolution of racemic 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine. | Scalable and cost-effective for industrial production. | google.com |
| Chiral Resolution (HPLC) | Separation of enantiomers using a column with a chiral stationary phase. | Separation of (±)-4-nitropropranolol and (±)-7-nitropropranolol enantiomers. | High enantiomeric purity and applicable to a wide range of compounds. | nih.gov |
Future Research Directions and Emerging Paradigms for N 2 Amino 4 Methoxyphenyl Propanamide
Development of Ultra-Efficient and Environmentally Benign Synthetic Routes
The traditional synthesis of amides often involves multi-step procedures that may utilize hazardous reagents and generate significant waste. Future research must prioritize the development of green and efficient synthetic pathways to N-(2-amino-4-methoxyphenyl)propanamide. The principles of green chemistry—such as atom economy, use of renewable feedstocks, and avoidance of hazardous solvents and reagents—will be central to this endeavor. ejcmpr.com
Researchers are increasingly looking towards catalytic systems that can achieve high yields under mild conditions. For instance, the development of novel nanocatalysts or biocatalysts could facilitate the direct amidation of propan-oic acid with 4-methoxy-1,2-phenylenediamine, circumventing the need for stoichiometric activating agents. ejcmpr.com Another promising approach is the exploration of one-pot syntheses that minimize purification steps and reduce solvent usage. The use of environmentally benign solvents like water or supercritical fluids presents a significant area for investigation. researchgate.net Drawing inspiration from new processes for related aromatic amines, future syntheses could focus on eliminating chlorinated intermediates, thereby drastically reducing toxic waste streams. epa.gov
| Synthetic Strategy | Traditional Approach | Potential Green Approach | Anticipated Benefits |
| Starting Materials | Use of pre-functionalized, potentially hazardous intermediates. | Direct coupling of simpler, readily available precursors like 4-methoxy-1,2-phenylenediamine and propanoic acid derivatives. google.com | Reduced number of synthetic steps, lower cost, and use of less toxic materials. |
| Catalysis | Stoichiometric coupling reagents (e.g., carbodiimides). nih.gov | Development of reusable solid-supported catalysts, nanocatalysts, or biocatalysts. ejcmpr.com | Waste reduction, catalyst recyclability, and milder reaction conditions. |
| Solvent | Chlorinated or polar aprotic solvents (e.g., Dichloromethane, DMF). nih.gov | Water, ethanol (B145695), or solvent-free (mechanochemical) conditions. researchgate.net | Reduced environmental impact and improved process safety. |
| Waste Generation | Generation of significant stoichiometric byproducts and solvent waste. epa.gov | High atom economy reactions with minimal byproduct formation. | Dramatically reduced chemical waste and wastewater. epa.gov |
Exploration of Unprecedented Chemical Transformations and Reactivity Patterns
The molecular architecture of this compound, featuring a primary aromatic amine, a secondary amide, and an electron-rich phenyl ring, offers a rich landscape for exploring novel chemical reactions. Future research should venture beyond predictable functional group transformations to uncover unprecedented reactivity.
The presence of multiple nitrogen atoms and oxygen atoms makes the molecule an interesting candidate as a ligand for coordination chemistry. nih.govresearchgate.net Investigations into its ability to form stable complexes with various transition metals could lead to new catalysts or functional materials. Furthermore, the primary amine and the adjacent amide group could participate in novel cyclization or condensation reactions to form heterocyclic structures, which are scaffolds of significant interest in medicinal chemistry.
A particularly intriguing avenue is the study of its photochemical reactivity. Related N-alkyl(p-methoxyphenyl)arylamines have been shown to undergo novel photochemical transformations. researchgate.net It is conceivable that irradiation of this compound could induce unique intramolecular rearrangements or cycloadditions, leading to complex polycyclic systems. The electron-donating amino and methoxy (B1213986) groups strongly activate the aromatic ring, making it a candidate for novel oxidative coupling reactions or C-H activation/functionalization pathways, which represent a frontier in organic synthesis.
Advanced Computational Modeling for Precise Chemical Property Prediction
In silico methods are indispensable tools for modern chemical research. While basic properties of this compound have been predicted, future work should leverage advanced computational modeling to gain a deeper, more precise understanding of its chemical behavior. uni.lu
Quantum mechanical methods, such as Density Functional Theory (DFT), can be employed to accurately predict a wide array of properties, including its electronic structure, spectroscopic signatures (NMR, IR, UV-Vis), and reaction energetics. This can guide the design of experiments and the interpretation of results for the novel transformations discussed previously. Molecular dynamics (MD) simulations can provide insights into the conformational landscape of the molecule and its interactions with solvents, catalysts, or biological macromolecules. nih.gov This is particularly relevant for understanding its behavior in complex systems or for designing it as a building block for materials with specific recognition properties.
These computational studies can help in creating a detailed "digital twin" of the molecule, allowing for the prediction of properties that are difficult or costly to measure experimentally, thereby accelerating the pace of research and discovery.
| Property | Predicted Value | Method/Source |
| Molecular Formula | C10H14N2O2 | - |
| Molecular Weight | 194.23 g/mol | - |
| Monoisotopic Mass | 194.10553 Da | PubChem uni.lu |
| XlogP (predicted) | 0.5 | PubChem uni.lu |
| Hydrogen Bond Donors | 2 | PubChem |
| Hydrogen Bond Acceptors | 3 | PubChem |
| Rotatable Bonds | 3 | PubChem |
| Predicted Collision Cross Section ([M+H]+) | 142.3 Ų | PubChemLite uni.lu |
Integration into Complex Chemical Systems for Novel Material Development
The bifunctional nature of this compound, possessing both a primary amine and a secondary amide, makes it an ideal building block (monomer) for the synthesis of advanced polymers and supramolecular assemblies. Future research should focus on integrating this compound into complex chemical systems to develop novel materials with tailored properties.
One promising direction is the synthesis of novel polyamides or other polymers. By reacting the primary amine with difunctional monomers, new polymer chains can be created. The pendant propanamide and methoxy groups along the polymer backbone would influence the material's final properties, such as solubility, thermal stability, and mechanical strength. Inspired by work on similar structures, the molecule could be chemically modified, for instance by introducing a polymerizable group like a methacrylate, to create functional monomers for radical polymerization. researchgate.net
The molecule's capacity for hydrogen bonding through its amine and amide groups, combined with the potential for π-π stacking of the aromatic rings, makes it a prime candidate for the construction of supramolecular materials. nih.gov This could include the formation of ordered liquid crystals, gels, or well-defined nanostructures. Furthermore, its structure suggests it could serve as a linker or strut in the design of metal-organic frameworks (MOFs) or covalent organic frameworks (COFs), leading to porous materials with potential applications in gas storage, separation, or catalysis.
Q & A
Q. What are the recommended synthetic routes for N-(2-amino-4-methoxyphenyl)propanamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves multi-step protocols. A common approach includes:
Amination and acylation : React 2-amino-4-methoxyphenol with propanoyl chloride in a basic medium (e.g., triethylamine) under anhydrous conditions.
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.
Optimization requires precise control of temperature (0–5°C during acylation to minimize side reactions) and stoichiometry (1.2 equivalents of propanoyl chloride). Yield improvements (70–85%) are achieved via inert atmosphere (N₂) to prevent oxidation of the amino group .
Q. How can researchers characterize the molecular structure of this compound using spectroscopic techniques?
- Methodological Answer :
- ¹H/¹³C NMR : Identify the methoxy group (δ ~3.8 ppm for –OCH₃), amide proton (δ ~8.1 ppm, broad), and aromatic protons (δ 6.5–7.2 ppm). The propanamide chain shows signals at δ 2.3–2.5 ppm (CH₂) and δ 1.1 ppm (CH₃) .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 223.1214 (calculated for C₁₀H₁₄N₂O₂).
- FT-IR : Peaks at ~3300 cm⁻¹ (N–H stretch), 1650 cm⁻¹ (amide C=O), and 1250 cm⁻¹ (C–O of methoxy) .
Q. What are the solubility and stability profiles of this compound under varying pH conditions?
- Methodological Answer :
- Solubility : Soluble in polar aprotic solvents (DMF, DMSO) and sparingly soluble in water. Adjusting pH to acidic conditions (pH 3–5) enhances aqueous solubility via protonation of the amino group .
- Stability : Degrades under strong oxidative conditions (e.g., H₂O₂) or prolonged UV exposure. Store at –20°C in amber vials with desiccants to prevent hydrolysis of the amide bond .
Advanced Research Questions
Q. How does the presence of amino and methoxy substituents influence the compound’s reactivity in electrophilic aromatic substitution (EAS) reactions?
- Methodological Answer :
- Amino Group : Strongly activates the aromatic ring, directing electrophiles to the para position relative to itself. However, steric hindrance from the methoxy group at C4 may shift selectivity.
- Methoxy Group : Electron-donating via resonance, further activating the ring but competing for directing effects.
Example: Nitration with HNO₃/H₂SO₄ yields a mixture of 5-nitro and 6-nitro derivatives. HPLC-MS analysis is critical to resolve isomers .
Q. What strategies are effective in resolving contradictory data regarding the bioactivity of this compound in enzyme inhibition assays?
- Methodological Answer :
- Assay Replication : Conduct dose-response curves (1–100 µM) in triplicate, using positive controls (e.g., known kinase inhibitors).
- Interference Checks : Test for false positives via counter-screens (e.g., luciferase-based assays for ATP depletion).
- Structural Analog Comparison : Compare with N-(4-aminophenyl)propanamide derivatives to isolate the methoxy group’s role in binding affinity .
Q. What computational methods can predict the interaction of this compound with biological targets such as cyclooxygenase-2 (COX-2)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with COX-2 crystal structure (PDB ID: 5KIR). Parameterize the ligand’s partial charges via Gaussian09 (B3LYP/6-31G*).
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Key interactions: Hydrogen bonding between the amide carbonyl and Arg120, and π-π stacking of the methoxyphenyl ring with Tyr355 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
